
But-1-ene;prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
But-1-ene and prop-1-ene are both alkenes, which are hydrocarbons containing at least one carbon-carbon double bondThese compounds are colorless gases at room temperature and are used in various industrial applications due to their reactivity and ability to form polymers .
准备方法
Synthetic Routes and Reaction Conditions
But-1-ene can be synthesized through the catalytic cracking of long-chain hydrocarbons or by the dehydrogenation of butane. Prop-1-ene is commonly produced as a byproduct of ethylene and gasoline production through the steam cracking of hydrocarbons .
Industrial Production Methods
In industrial settings, but-1-ene is often produced through the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. Prop-1-ene is primarily produced via the steam cracking of propane, which involves heating propane to high temperatures in the presence of steam to break it down into smaller molecules, including prop-1-ene .
化学反应分析
Types of Reactions
Both but-1-ene and prop-1-ene undergo various types of chemical reactions, including:
Electrophilic Addition Reactions: These reactions involve the addition of electrophiles to the carbon-carbon double bond.
Polymerization: Both compounds can undergo polymerization to form polymers.
Common Reagents and Conditions
Hydrogen Bromide (HBr): Used in electrophilic addition reactions to form bromoalkanes.
Catalysts: Such as Ziegler-Natta catalysts for polymerization reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
2-Bromobutane: Formed from the addition of HBr to but-1-ene.
Polybutylene and Polypropylene: Formed from the polymerization of but-1-ene and prop-1-ene, respectively.
科学研究应用
Chemistry
But-1-ene and prop-1-ene are used as monomers in the production of various polymers. Polybutylene and polypropylene are widely used in the manufacture of plastic products, including packaging materials, pipes, and automotive parts .
Biology and Medicine
These compounds are not commonly used directly in biological or medical applications. their derivatives and polymers are used in medical devices and packaging materials due to their chemical stability and biocompatibility .
Industry
In addition to their use in polymer production, but-1-ene and prop-1-ene are used as intermediates in the synthesis of other chemicals, such as butanol and propylene oxide. These chemicals are further used in the production of solvents, antifreeze, and other industrial products .
作用机制
The primary mechanism of action for but-1-ene and prop-1-ene involves their reactivity with electrophiles and their ability to undergo polymerization. In electrophilic addition reactions, the carbon-carbon double bond acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final product .
相似化合物的比较
Similar Compounds
Ethene (Ethylene): C2H4
Propene (Propylene): C3H6
But-2-ene: C4H8
Uniqueness
But-1-ene and prop-1-ene are unique in their specific applications and reactivity. For example, but-1-ene is preferred for the production of polybutylene due to its specific polymerization properties, while prop-1-ene is widely used in the production of polypropylene, which has different mechanical properties and applications compared to polybutylene .
属性
CAS 编号 |
29160-13-2 |
|---|---|
分子式 |
C7H14 |
分子量 |
98.19 g/mol |
IUPAC 名称 |
but-1-ene;prop-1-ene |
InChI |
InChI=1S/C4H8.C3H6/c1-3-4-2;1-3-2/h3H,1,4H2,2H3;3H,1H2,2H3 |
InChI 键 |
LMHUKLLZJMVJQZ-UHFFFAOYSA-N |
SMILES |
CCC=C.CC=C |
规范 SMILES |
CCC=C.CC=C |
Key on ui other cas no. |
29160-13-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


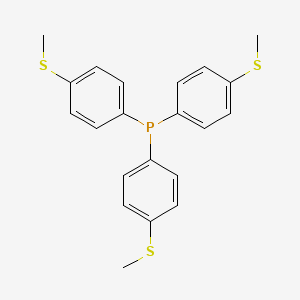
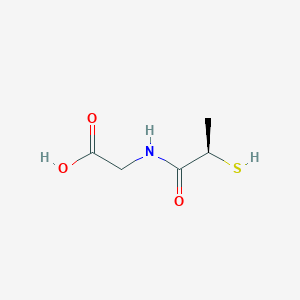
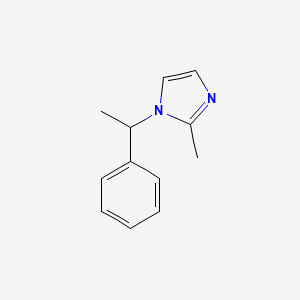
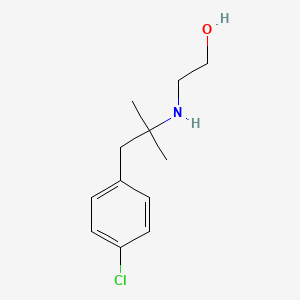
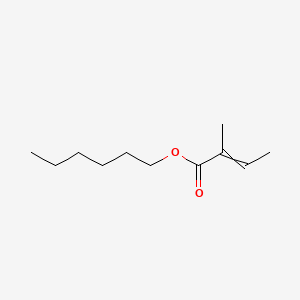
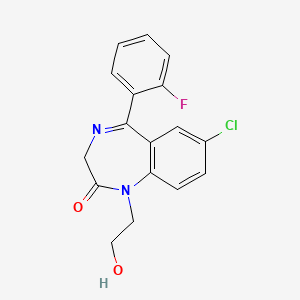
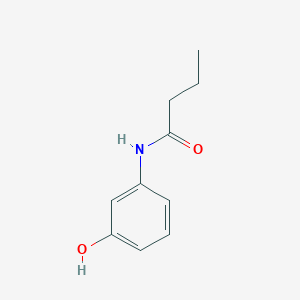
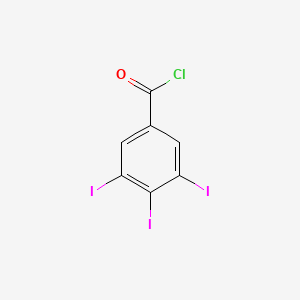
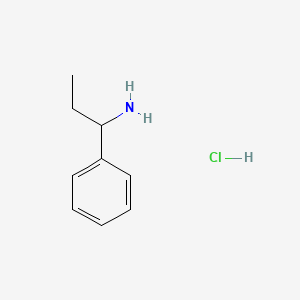
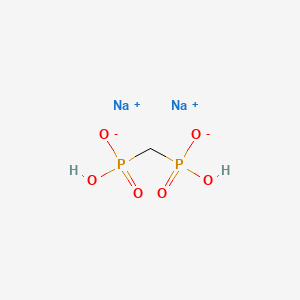
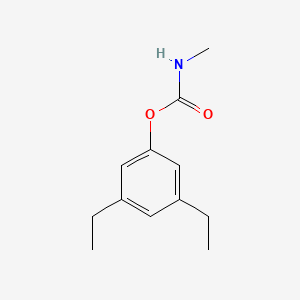
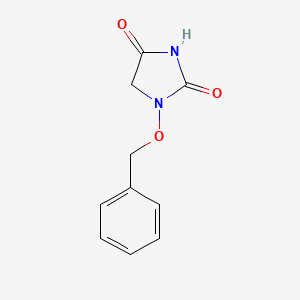
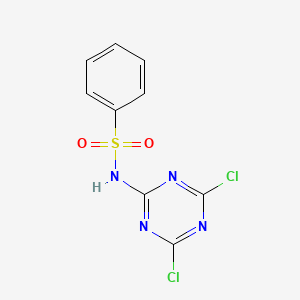
![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)
